3-Chloro-5-methoxybenzo[b]thiophene-2-carboxylic acid
CAS No.: 172088-61-8
Cat. No.: VC4234637
Molecular Formula: C10H7ClO3S
Molecular Weight: 242.67
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 172088-61-8 | 
|---|---|
| Molecular Formula | C10H7ClO3S | 
| Molecular Weight | 242.67 | 
| IUPAC Name | 3-chloro-5-methoxy-1-benzothiophene-2-carboxylic acid | 
| Standard InChI | InChI=1S/C10H7ClO3S/c1-14-5-2-3-7-6(4-5)8(11)9(15-7)10(12)13/h2-4H,1H3,(H,12,13) | 
| Standard InChI Key | CFJVOJZDMWGGRI-UHFFFAOYSA-N | 
| SMILES | COC1=CC2=C(C=C1)SC(=C2Cl)C(=O)O | 
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s benzo[b]thiophene framework consists of a benzene ring fused to a thiophene ring, with substituents influencing its electronic and steric properties. Key features include:
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Chloro group (3-position): Enhances electrophilic reactivity and stabilizes intermediates in substitution reactions.
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Methoxy group (5-position): Provides electron-donating effects, modulating solubility and interaction with biological targets.
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Carboxylic acid (2-position): Enables salt formation, coordination chemistry, and derivatization into amides or esters .
 
The canonical SMILES representation and InChIKey underscore its unique stereoelectronic profile .
Table 1: Comparative Structural Data of Benzo[b]thiophene Derivatives
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically begins with functionalized cinnamic acid derivatives. A patented method outlines an improved process for analogous 3-chlorobenzo[b]thiophene-2-carbonyl chlorides:
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Thionyl Chloride Activation: Cinnamic acid derivatives are treated with thionyl chloride () in the presence of 4-dimethylaminopyridine (DMAP), yielding acid chlorides with >85% efficiency.
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Cyclization: Intramolecular Friedel-Crafts acylation forms the benzo[b]thiophene core.
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Functionalization: Sequential methoxylation (using ) and chlorination (with ) introduce substituents .
 
Key Advancements:
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DMAP Catalysis: Replaces pyridine, eliminating slow reagent addition and enhancing scalability .
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Temperature Control: Reactions conducted at 60–70°C minimize side products like dechlorinated byproducts .
 
Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine atom at position 3 undergoes facile displacement with nucleophiles (e.g., amines, alkoxides). For example:
Carboxylic Acid Derivatives
The carboxylic acid group is convertible to:
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Amides: Via coupling with amines using .
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Esters: Through Fischer esterification with alcohols.
 
Biological Activity and Mechanisms
Antibacterial Properties
Amino acid derivatives of this compound show moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with inhibition zones of 6–11 mm . The methoxy group’s hydrophobicity likely enhances membrane penetration.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
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Thiadiazole Derivatives: Condensation with thiosemicarbazide yields 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-amine, a candidate for antitubercular agents .
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Benzoxazoles: Reaction with 2-amino-5-methylbenzoic acid produces fused heterocycles with luminescent properties .
 
Materials Science
Derivatives with extended conjugation (e.g., π-stacked trimethoxy variants) are explored as organic semiconductors in OLEDs .
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